What are the physical and chemical properties of Ethyl 1-acetylcyclopropanecarboxylate?
What are the physical and chemical properties of Ethyl 1-acetylcyclopropanecarboxylate?
An In-depth Technical Guide to Ethyl 1-acetylcyclopropanecarboxylate: Properties, Synthesis, and Applications
Introduction
Ethyl 1-acetylcyclopropanecarboxylate, registered under CAS Number 32933-03-2, is a versatile organic compound featuring a unique trifunctional architecture: a strained cyclopropane ring, a ketone, and an ethyl ester group.[1][2][3][4] First synthesized in 1958 by R. B. Woodward and E. L. Logusch, this molecule has since garnered significant interest as a valuable building block in various scientific domains.[1] Its distinct combination of functional groups provides unique reactivity, making it a key intermediate in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials.[1]
This technical guide offers a comprehensive overview of Ethyl 1-acetylcyclopropanecarboxylate, designed for researchers, scientists, and professionals in drug development. We will delve into its core physical and chemical properties, common synthetic routes, analytical characterization methods, key applications, and essential safety protocols. The causality behind experimental choices and the inherent logic of its reactivity will be explained to provide field-proven insights.
Chemical Identity and Structure
Proper identification is critical for regulatory compliance, procurement, and scientific communication. The compound is systematically named ethyl 1-acetylcyclopropane-1-carboxylate according to IUPAC nomenclature.[1][2][4]
Molecular Structure
The structure features a quaternary carbon atom within the cyclopropane ring, substituted with both an acetyl group and an ethyl carboxylate group. This arrangement is key to its synthetic utility.
Caption: 2D Structure of Ethyl 1-acetylcyclopropanecarboxylate.
Chemical Identifiers
A summary of key identifiers is provided below for unambiguous reference.
| Identifier | Value | Source(s) |
| CAS Number | 32933-03-2 | [1][2][3][4][5] |
| IUPAC Name | ethyl 1-acetylcyclopropane-1-carboxylate | [1][2][3][4] |
| Molecular Formula | C₈H₁₂O₃ | [1][2][3][4][5] |
| Molecular Weight | 156.18 g/mol | [1][2][4][5] |
| InChI Key | DISZFIFAESWGBI-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CCOC(=O)C1(CC1)C(=O)C | [1][4] |
| Synonyms | Ethyl 1-acetylcyclopropanecarboxylate, 1-Acetylcyclopropane-1-carboxylic Acid Ethyl Ester | [2][5] |
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in different environments and are crucial for designing experimental conditions, purification strategies, and formulation processes.
Summary of Physical Properties
Ethyl 1-acetylcyclopropanecarboxylate is a colorless to light yellow, clear liquid at room temperature with a characteristic sweet odor.[1][6][7]
| Property | Value | Source(s) |
| Physical State | Liquid | [2][6] |
| Appearance | Colorless to light yellow, clear liquid | [1][6][7] |
| Odor | Sweet | [1] |
| Boiling Point | 144-146 °C (at 760 mmHg) 44 °C (at 2 mmHg) | [1][6] |
| Melting Point | -14 °C | [1] |
| Flash Point | 80 °C | [6] |
| Purity | Typically >95% or >98% (GC) | [2][3][6] |
Solubility and Stability
This compound exhibits solubility characteristics typical of a moderately polar organic molecule. It is soluble in most common organic solvents such as ethanol, chloroform, and ether, but it is insoluble in water.[1]
Stability: Under normal laboratory conditions, Ethyl 1-acetylcyclopropanecarboxylate is a stable compound.[1] However, it is listed as air-sensitive and should be stored under an inert atmosphere, preferably in a cool, dark place (<15°C).[6] It is incompatible with strong oxidizing agents, acids, and bases.[8][9] The high ring strain of the cyclopropane moiety makes it susceptible to ring-opening reactions under harsh conditions (e.g., strong acid/base, high temperature, or catalytic hydrogenation).[10]
Synthesis and Reactivity
Synthetic Pathways
The most common synthesis of Ethyl 1-acetylcyclopropanecarboxylate involves the reaction of a cyclopropanecarboxylic acid derivative with an acetylating agent. One established method is the reaction of cyclopropanecarboxylic acid with ethyl acetoacetate in the presence of a strong acid catalyst.[1][11] Another approach involves cyclopropanation reactions, for instance, using diazo compounds with alkenes catalyzed by transition metals.[1]
Caption: Generalized workflow for the synthesis of the target compound.
Chemical Reactivity
The reactivity is governed by its three functional components:
-
Cyclopropane Ring: The significant angle strain (C-C-C bonds of 60°) makes the ring susceptible to cleavage by electrophiles, nucleophiles, or radical species, a property often exploited in synthetic chemistry to generate more complex acyclic or larger ring systems.[10]
-
Ketone Group: The acetyl group can undergo typical ketone reactions, such as nucleophilic addition, enolate formation for subsequent alkylation or condensation reactions, and reduction to a secondary alcohol.
-
Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, reduced to a primary alcohol, or undergo transesterification. It can also participate in Claisen condensations.
This trifunctional nature makes it a powerful intermediate, allowing for selective transformations at each site to build molecular complexity.
Analytical Characterization
Structural confirmation and purity assessment are typically performed using standard analytical techniques.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is a primary tool for structural elucidation. The spectrum is expected to show distinct signals for the ethyl group (a quartet for the -CH₂- protons and a triplet for the -CH₃ protons), a singlet for the acetyl -CH₃ protons, and complex multiplets for the diastereotopic -CH₂- protons of the cyclopropane ring.[1]
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. The molecular ion peak ([M]⁺) would be observed at an m/z of 156.18.[1] Characteristic fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅), the acetyl group (-COCH₃), or cleavage of the cyclopropane ring.[1]
Experimental Protocol: ¹H NMR Analysis
This protocol provides a self-validating system for obtaining a high-quality ¹H NMR spectrum.
Objective: To confirm the chemical structure and assess the purity of Ethyl 1-acetylcyclopropanecarboxylate.
Materials:
-
Sample of Ethyl 1-acetylcyclopropanecarboxylate
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes (high precision)
-
Pipettes and vial
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved. The solution should be clear and colorless.
-
Causality Check: CDCl₃ is a standard solvent for nonpolar to moderately polar organic molecules, providing good solubility. TMS serves as the internal standard (δ 0.00 ppm) for accurate chemical shift referencing.
-
-
Transfer to NMR Tube:
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.
-
Cap the NMR tube securely.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample into the spectrometer's autosampler or manual probe.
-
Lock the spectrometer onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve high homogeneity, aiming for a narrow and symmetrical TMS peak.
-
Causality Check: Locking ensures field stability during acquisition. Shimming is critical for high resolution and accurate peak integration.
-
-
Acquisition:
-
Set the spectral width to approximately 16 ppm.
-
Use a standard 30° or 45° pulse angle.
-
Set the acquisition time to at least 2 seconds and the relaxation delay to 2-5 seconds.
-
Acquire 16 to 32 scans.
-
Causality Check: A sufficient relaxation delay ensures quantitative integration, while multiple scans improve the signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum manually to obtain a flat baseline.
-
Calibrate the chemical shift by setting the TMS peak to 0.00 ppm.
-
Integrate all distinct peaks to determine proton ratios.
-
Validation: The integrated proton ratios should correspond to the number of protons in the proposed structure (e.g., 3H for acetyl, 2H for ethyl CH₂, 3H for ethyl CH₃, and 4H for cyclopropyl CH₂s).
-
Applications in Research and Development
The compound's unique structure makes it a valuable precursor in several high-value chemical industries.[1]
Caption: Key application areas derived from the core chemical scaffold.
-
Medicinal Chemistry: It is a key intermediate in the synthesis of complex pharmaceutical compounds.[1] The cyclopropane motif is a desirable feature in many modern drugs, as it can improve metabolic stability, binding affinity, and potency. Its use as a precursor for various anticancer agents is particularly noteworthy.[1] The compound can be modified to create novel cyclopropane-containing drugs for various therapeutic areas.[12]
-
Agrochemicals: The unique chemical structure is leveraged in the development of new agrochemicals like pesticides and herbicides.[1] Cyclopropane derivatives are known to exhibit biological activity relevant to crop protection.[13]
-
Materials Science: In materials science, it serves as a raw material for producing specialty polymers, coatings, and other functional materials where the cyclopropyl group can impart unique physical properties.[1]
Safety and Handling
Adherence to safety protocols is paramount when working with any chemical. Ethyl 1-acetylcyclopropanecarboxylate is classified as hazardous.
GHS Hazard Information
The compound is harmful if swallowed, in contact with skin, or if inhaled.[1]
| Hazard Code | Statement | Pictogram |
| H302 | Harmful if swallowed | GHS07 (Exclamation Mark) |
| H312 | Harmful in contact with skin | GHS07 (Exclamation Mark) |
| H332 | Harmful if inhaled | GHS07 (Exclamation Mark) |
| H227 | Combustible liquid | (No pictogram for this code) |
Protocol for Safe Handling and Storage
Objective: To outline the necessary precautions to minimize exposure and ensure safe storage.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield (conforming to EN166 or OSHA 29 CFR 1910.133).[8][9][14]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and, if splashing is possible, additional protective clothing.[8][9][14]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood.[8] If inhalation risk is high, use a NIOSH/MSHA or EN 149 approved respirator.[9][14]
Handling and Engineering Controls:
-
Read the Safety Data Sheet (SDS) thoroughly before use.[2][8]
-
Work in a well-ventilated area or a certified chemical fume hood to avoid breathing vapors.[8]
-
Ground and bond containers when transferring material to prevent static discharge, as it is a combustible liquid.[8][9][14] Use non-sparking tools.[8][9]
-
Avoid contact with skin, eyes, and clothing.[14] In case of contact, rinse immediately and thoroughly with water. For skin, wash with soap and water.[8]
-
Do not eat, drink, or smoke in the laboratory area.[8][14] Wash hands thoroughly after handling.[8][14]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9][14]
-
Keep away from heat, sparks, open flames, and hot surfaces.[8][9]
-
Store under an inert gas atmosphere (e.g., nitrogen or argon) as the material can be air-sensitive.[6]
-
Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[8][9]
Conclusion
Ethyl 1-acetylcyclopropanecarboxylate is a chemical of significant synthetic value. Its unique structural combination of a strained ring and versatile functional groups establishes it as a powerful intermediate in medicinal chemistry, agrochemicals, and materials science.[1] A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is essential for researchers looking to leverage its potential in developing novel molecules and materials. Future research will likely continue to expand its applications, capitalizing on the unique chemical space offered by the cyclopropane scaffold.
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